molecular formula C23H26N4O4S B14100054 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14100054
M. Wt: 454.5 g/mol
InChI Key: BGZOHIAIFIVZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the phenyl ring using sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution, typically using 2-ethylpiperidine and a suitable leaving group.

    Final coupling: The carboxamide group is introduced through an amide coupling reaction, often using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
  • N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O4S/c1-2-17-7-5-6-14-27(17)32(30,31)18-12-10-16(11-13-18)24-23(29)21-15-20(25-26-21)19-8-3-4-9-22(19)28/h3-4,8-13,15,17,28H,2,5-7,14H2,1H3,(H,24,29)(H,25,26)

InChI Key

BGZOHIAIFIVZCH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.